Cas no 100615-88-1 (N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide)

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide 化学的及び物理的性質
名前と識別子
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- N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
- STK502627
- BBL037687
- N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide
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- MDL: MFCD09971972
- インチ: 1S/C13H16N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h6-9,12,15H,1-5H2
- InChIKey: BDUCEZUQSKMLNJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)N=C=S)(NC1CCCCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 424
- トポロジー分子極性表面積: 99
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N017840-500mg |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |
100615-88-1 | 500mg |
$ 450.00 | 2022-06-03 | ||
TRC | N017840-1000mg |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |
100615-88-1 | 1g |
$ 720.00 | 2022-06-03 | ||
abcr | AB404921-5g |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide; . |
100615-88-1 | 5g |
€877.00 | 2025-02-14 | ||
abcr | AB404921-1g |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide; . |
100615-88-1 | 1g |
€317.00 | 2025-02-14 | ||
abcr | AB404921-500mg |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide; . |
100615-88-1 | 500mg |
€269.00 | 2025-02-14 | ||
abcr | AB404921-10g |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide; . |
100615-88-1 | 10g |
€1357.00 | 2025-02-14 | ||
A2B Chem LLC | AI04962-1g |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |
100615-88-1 | >95% | 1g |
$509.00 | 2024-04-20 | |
TRC | N017840-250mg |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |
100615-88-1 | 250mg |
$ 275.00 | 2022-06-03 | ||
abcr | AB404921-5 g |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |
100615-88-1 | 5 g |
€907.00 | 2023-07-19 | ||
A2B Chem LLC | AI04962-10g |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide |
100615-88-1 | >95% | 10g |
$1412.00 | 2024-04-20 |
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamideに関する追加情報
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide and Its Significance in Modern Chemical Biology
N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide (CAS no. 100615-88-1) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its isothiocyanate and sulfonamide functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its applications span across multiple domains, including drug discovery, agrochemicals, and material science, underscoring its importance in contemporary research.
The molecular structure of N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide consists of a benzene ring substituted with an isothiocyanate group at the 4-position and a sulfonamide moiety at the nitrogen atom. The presence of these functional groups imparts distinct reactivity, making it an invaluable building block for constructing complex molecules. The isothiocyanate group, in particular, is known for its ability to participate in nucleophilic addition reactions, while the sulfonamide group enhances solubility and bioavailability in aqueous environments.
In recent years, N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide has been extensively studied for its potential in pharmaceutical applications. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating peptidomimetics and other small-molecule inhibitors that modulate protein-protein interactions. These interactions are critical in numerous biological pathways, making such inhibitors promising candidates for drug development.
One of the most compelling aspects of N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide is its role in the synthesis of bioconjugates. By reacting with nucleophiles such as amines and thiols, this compound can be incorporated into larger molecules, enhancing their functionality. This property has been exploited in the development of diagnostic agents and imaging probes, where specific targeting and labeling are essential for accurate detection and analysis.
The agrochemical industry has also benefited from the use of N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide as a precursor in the synthesis of pesticides and herbicides. Its structural features allow for the creation of compounds that exhibit potent activity against pests while maintaining environmental safety. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact.
Material science has seen another significant application of this compound in the development of advanced polymers and coatings. The isothiocyanate group's ability to form covalent bonds with various substrates makes it an excellent candidate for creating cross-linked networks with enhanced mechanical properties. These materials find applications in automotive components, aerospace engineering, and even biomedical devices.
The synthesis of N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide itself is a testament to modern synthetic chemistry advancements. Traditional methods often involve multi-step processes that can be inefficient and costly. However, recent innovations have streamlined these procedures, enabling higher yields and purities. These improvements have not only made the compound more accessible but also facilitated its integration into diverse research projects.
The chemical biology community continues to explore new frontiers with N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide. Ongoing research focuses on understanding its mechanisms of action and identifying novel applications. For example, studies are investigating its potential as a tool in chemical genetics to probe biological pathways by selectively modifying target proteins. Such investigations could lead to breakthroughs in understanding disease mechanisms and developing targeted therapies.
In conclusion, N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide (CAS no. 100615-88-1) represents a cornerstone compound in modern chemical biology. Its unique reactivity and versatility make it indispensable in pharmaceuticals, agrochemicals, and material science. As research progresses, we can expect even more innovative applications to emerge, further solidifying its role as a critical component in scientific discovery.
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